REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:7]([OH:8])[CH:6]([OH:9])[CH2:5][C:4](=O)[CH2:3]1.C(N(C(C)C)CC)(C)C.C(OC(=O)C)(=O)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[OH:9][C:6]1[CH2:5][CH2:4][CH2:3][C:2](=[O:1])[C:7]=1[OH:8]
|
Name
|
β-hydroxy ketone
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
OC1CC(CC(C1O)O)=O
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9.4 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution was washed with saturated aqueous NaHCO3
|
Type
|
WASH
|
Details
|
the NaHCO3 wash solution
|
Type
|
EXTRACTION
|
Details
|
was extracted with CH2Cl2 (4×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(CCC1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.94 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 190.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |